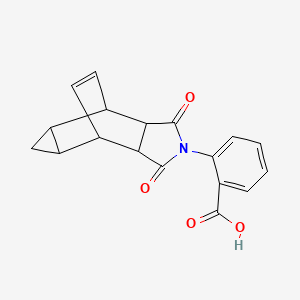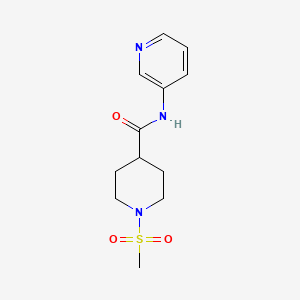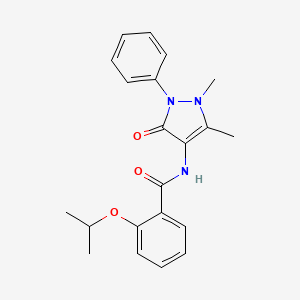![molecular formula C20H23ClFN5O B4489538 4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE](/img/structure/B4489538.png)
4-[4-(2-CHLORO-4-FLUOROBENZOYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE
Overview
Description
4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine, pyrimidine, and substituted benzoyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2-chloro-4-fluorobenzoyl chloride: This can be achieved by reacting 2-chloro-4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of piperazine intermediate: The 2-chloro-4-fluorobenzoyl chloride is then reacted with piperazine to form the corresponding piperazine derivative.
Coupling with pyrimidine derivative: The piperazine derivative is subsequently coupled with a pyrimidine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine moieties.
Coupling reactions: The compound can be involved in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzoyl or pyrimidine rings.
Scientific Research Applications
4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile: This compound shares a similar piperazine and benzoyl structure but lacks the pyrimidine moiety.
1-(2-pyrimidyl)piperazine: This compound contains the pyrimidine and piperazine moieties but lacks the substituted benzoyl group.
Uniqueness
4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both halogenated benzoyl and pyrimidine groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O/c1-14-12-18(24-20(23-14)27-6-2-3-7-27)25-8-10-26(11-9-25)19(28)16-5-4-15(22)13-17(16)21/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOORCBHOMZVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4489460.png)
![4-ethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4489471.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B4489474.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4489481.png)
![2-(BENZYLSULFANYL)-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4489488.png)
![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4489493.png)

![2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4489504.png)
![1-METHANESULFONYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4489524.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide](/img/structure/B4489525.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4489542.png)


![2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4489559.png)
